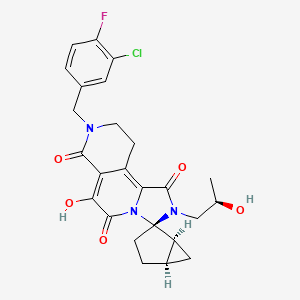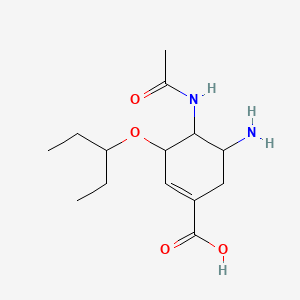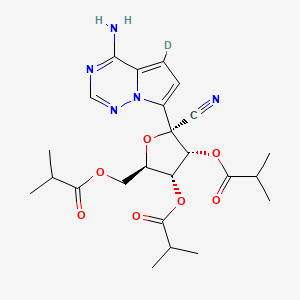
Norisoboldine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norisoboldine hydrochloride is a prominent isoquinoline alkaloid found in the traditional Chinese medicine Radix Linderae. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of rheumatoid arthritis and ulcerative colitis. This compound is known for its ability to modulate various biological pathways, making it a subject of extensive scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Norisoboldine hydrochloride typically involves the extraction of Norisoboldine from Radix Linderae, followed by its conversion to the hydrochloride salt. The extraction process often employs solvents such as methanol or ethanol. The conversion to the hydrochloride salt is achieved by reacting Norisoboldine with hydrochloric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar extraction and conversion processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Norisoboldine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of Norisoboldine .
科学研究应用
Norisoboldine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study isoquinoline alkaloids and their derivatives.
Biology: Research has shown its potential in modulating immune responses and inflammation.
Medicine: It is being investigated for its therapeutic effects in rheumatoid arthritis, ulcerative colitis, and other inflammatory conditions.
Industry: Its anti-inflammatory properties make it a candidate for the development of new pharmaceuticals .
作用机制
Norisoboldine hydrochloride exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This activation leads to the modulation of various signaling pathways, including the NAD+/SIRT1/SUV39H1/H3K9me3 pathway. By targeting these pathways, this compound promotes the differentiation of regulatory T cells and attenuates inflammatory responses .
相似化合物的比较
Boldine: Another isoquinoline alkaloid with anti-inflammatory properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Palmatine: Exhibits similar pharmacological activities, including anti-inflammatory and antimicrobial effects
Uniqueness: Norisoboldine hydrochloride is unique due to its specific activation of the aryl hydrocarbon receptor and its subsequent effects on regulatory T cell differentiation. This distinct mechanism of action sets it apart from other similar compounds .
属性
CAS 编号 |
5083-84-1 |
|---|---|
分子式 |
C18H20ClNO4 |
分子量 |
349.8 g/mol |
IUPAC 名称 |
(6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol;hydrochloride |
InChI |
InChI=1S/C18H19NO4.ClH/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16;/h6-8,12,19-21H,3-5H2,1-2H3;1H/t12-;/m0./s1 |
InChI 键 |
POXNVTUOIYRUGG-YDALLXLXSA-N |
手性 SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |
规范 SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)


![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)

![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)


![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)
